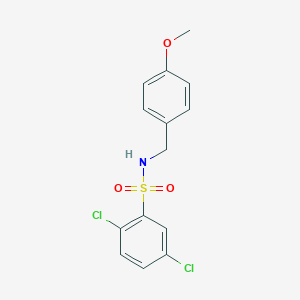
2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DMBS and is synthesized through a multistep process. DMBS has shown promising results in various scientific applications, including its use as a potential drug candidate due to its mechanism of action.
Mechanism of Action
DMBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes, including the regulation of acid-base balance and the production of aqueous humor in the eye. By inhibiting the activity of carbonic anhydrase, DMBS can potentially be used to treat conditions such as glaucoma and metabolic acidosis. DMBS has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications, making it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
DMBS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of aqueous humor in the eye. DMBS has also been shown to inhibit the activity of aldose reductase, leading to a decrease in the development of diabetic complications. Additionally, DMBS has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One advantage of using DMBS in lab experiments is its unique properties, including its ability to inhibit the activity of carbonic anhydrase and aldose reductase. Additionally, DMBS has been shown to have antitumor, antibacterial, and antifungal activity, making it a versatile compound for scientific research. However, one limitation of using DMBS in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
Future Directions
There are several future directions for the study of DMBS. One potential direction is the development of DMBS as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. Additionally, further research can be conducted on the mechanism of action of DMBS, as well as its potential toxicity and side effects. Furthermore, DMBS can be studied for its potential use in the development of new antibiotics and other therapeutic agents.
Synthesis Methods
The synthesis of DMBS involves a multistep process that begins with the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-methoxybenzylamine to form 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide. This reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DMBS.
Scientific Research Applications
DMBS has shown potential in various scientific applications, including its use as a potential drug candidate. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, DMBS has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. DMBS has also been studied for its potential use in the treatment of diabetes, as it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
properties
Product Name |
2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H13Cl2NO3S |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-8-11(15)4-7-13(14)16/h2-8,17H,9H2,1H3 |
InChI Key |
GHAIDUUULQXGQP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

